
Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate, also known as Ethyl Methyl Cyclobutane Carboxylate (EMCC), is a cyclic ester that has gained significant attention in recent years due to its potential applications in synthetic chemistry. EMCC is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of EMCC involves the formation of a cyclic intermediate that undergoes ring-opening to form a carboxylic acid. The carboxylic acid can then be further reacted to form various organic compounds. The unique reactivity of EMCC is due to the strain in the cyclic ester ring, which makes it more susceptible to ring-opening reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of EMCC. However, it has been reported that EMCC is not toxic to human cells and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
EMCC has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, including its sensitivity to air and moisture, which can lead to decomposition and decreased reactivity.
Zukünftige Richtungen
There are several future directions for the research and development of EMCC. One potential area of research is the development of new synthetic methods for the synthesis of EMCC and its derivatives. Another area of research is the investigation of the biological activity of EMCC and its derivatives, which may lead to the development of new pharmaceuticals and agrochemicals. Additionally, the use of EMCC in catalysis and materials science is an area of growing interest.
Synthesemethoden
EMCC can be synthesized through several methods, including the reaction of ethyl diazoacetate with cyclobutanone, the reaction of ethyl 2-oxocyclobutanecarboxylate with methylmagnesium bromide, and the reaction of ethyl 2-oxocyclobutanecarboxylate with methyl lithium. However, the most commonly used method for the synthesis of EMCC is the reaction of ethyl diazoacetate with cyclobutanone, which involves the formation of a cyclopropane intermediate that undergoes ring-opening to form EMCC.
Wissenschaftliche Forschungsanwendungen
EMCC has been widely used in synthetic chemistry due to its unique reactivity and versatility. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. For example, EMCC has been used as a key intermediate in the synthesis of the antitumor agent (−)-FR182877, the antifungal agent (+)-sorbicillactone A, and the insecticide (−)-dihydrorotenone.
Eigenschaften
| 171512-02-0 | |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 1-methyl-2-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)8(2)5-4-6(8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
KKHJVVQIAWRCQC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC1=O)C |
Kanonische SMILES |
CCOC(=O)C1(CCC1=O)C |
Synonyme |
Cyclobutanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


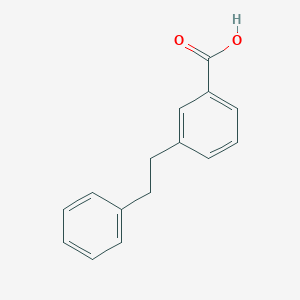

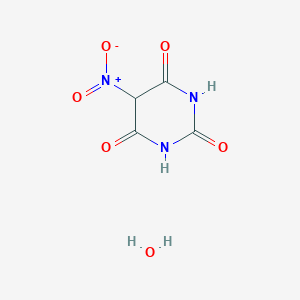
![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
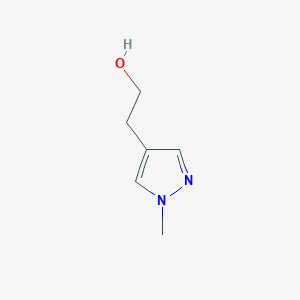

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
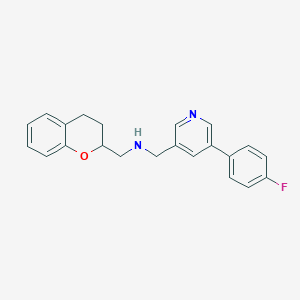
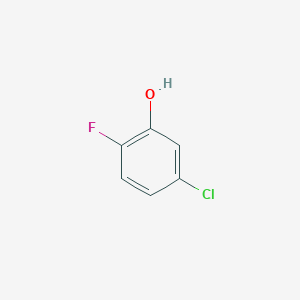
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
